molecular formula C15H12O5 B1244870 Isopestacin CAS No. 479350-63-5

Isopestacin

Cat. No. B1244870
M. Wt: 272.25 g/mol
InChI Key: AXNRJZYZYVZLFZ-UHFFFAOYSA-N
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Description

Isopestacin is an isobenzofuranone obtained from the endophytic fungus Pestalotiopsis microspora . It’s unique among isobenzofuranones for having a substituted benzene ring attached at the C-3 position of the furanone ring .


Molecular Structure Analysis

While the exact molecular structure of Isopestacin is not explicitly mentioned in the search results, it is known that Isopestacin is an isobenzofuranone with a substituted benzene ring attached at the C-3 position of the furanone ring .

Scientific Research Applications

Antifungal and Antioxidant Activities

Isopestacin, derived from the endophytic fungus Pestalotiopsis microspora, exhibits both antifungal and antioxidant activities. It is unique among isobenzofuranones for having a substituted benzene ring at the C-3 position of the furanone ring. Its antifungal properties and ability to scavenge superoxide and hydroxyl free radicals have been confirmed through various studies, emphasizing its potential in biomedical applications (Strobel et al., 2002).

Synthesis and Chemical Properties

Research into isopestacin also includes efforts in its chemical synthesis. A study detailed the regiospecific synthesis of isopestacin, highlighting methods in organic chemistry that can be used for producing this compound in a laboratory setting. This is crucial for further biomedical research and potential pharmaceutical applications (Mal, Pahari, & De, 2007).

Bioactive Products from Endophytes

Isopestacin is also significant in the context of bio-prospecting and studying bioactive products from rainforest endophytes. Endophytic microorganisms, like the one producing isopestacin, are a rich source of novel chemical compounds with potential therapeutic applications. This area of research has implications for treating various human health issues, including those caused by drug-resistant pathogens and certain cancers (Strobel, 2002).

Future Directions

Endophytic fungi like Pestalotiopsis microspora, which produce Isopestacin, are seen as promising sources of bioactive natural products . The potential of these fungi for drug discovery is being increasingly recognized, and they could play a significant role in the development of new therapeutic agents in the future .

properties

IUPAC Name

3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-5-8-12(11(18)6-7)15(19)20-14(8)13-9(16)3-2-4-10(13)17/h2-6,14,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNRJZYZYVZLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)OC2C3=C(C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437768
Record name 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopestacin

CAS RN

479350-63-5
Record name 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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